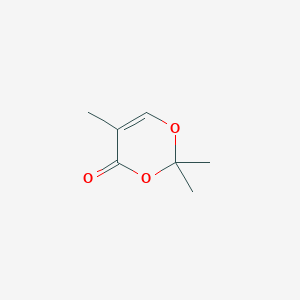
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones. It is known for its unique structure, which includes a dioxin ring substituted with three methyl groups. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxin ring structure allows for the formation of stable intermediates, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has a different substitution pattern on the dioxin ring.
Diketene: A precursor to 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one, diketene is a highly reactive compound used in various organic syntheses.
Acetylketene: Another related compound, acetylketene, is used in the synthesis of acetoacetyl derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxinones. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
110168-51-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3 |
InChI Key |
LOTZEUSHKCAQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















